Benzyl 2-methylbut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGSTISKDZCDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048116 | |
| Record name | Benzyl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67674-41-3 | |
| Record name | Phenylmethyl 2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methyl-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzyl 2 Methylbut 2 Enoate and Its Stereoisomers
Chemical Synthesis Approaches
The chemical synthesis of Benzyl (B1604629) 2-methylbut-2-enoate and its stereoisomers is achieved through a variety of established and modern organic reactions. These methods range from classical esterification to sophisticated transition metal-catalyzed processes, each offering unique advantages in terms of selectivity and efficiency.
Esterification Reactions for Selective Isomer Formation
Direct esterification is a fundamental and widely used method for synthesizing esters like Benzyl 2-methylbut-2-enoate. This typically involves the reaction of the corresponding carboxylic acid—tiglic acid for the (E)-isomer and angelic acid for the (Z)-isomer—with benzyl alcohol in the presence of an acid catalyst. ontosight.aichembk.com The reaction is often carried out under azeotropic conditions to remove water and drive the equilibrium towards the product. chembk.com
The selective formation of a specific isomer is highly dependent on the stereochemistry of the starting carboxylic acid. Angelic acid, the cis isomer of 2-methyl-2-butenoic acid, readily converts to the more stable trans isomer, tiglic acid, upon heating or in the presence of inorganic acids. wikipedia.org This isomerization presents a challenge for the synthesis of the pure (Z)-isomer, benzyl angelate. To circumvent this, milder esterification conditions are often employed.
A notable approach to obtaining benzyl angelate involves a two-step process. First, methyl angelate is prepared, which can then undergo transesterification with benzyl alcohol. This reaction can be catalyzed by acids or metal compounds like organic tin compounds and titanium alkoxides. google.comgoogleapis.comgoogle.com Isomerization of a corresponding ester of tiglic acid can also yield the desired angelate ester. google.comgoogleapis.comgoogle.com For instance, methyl tiglate can be isomerized to methyl angelate, which can then be used in the transesterification step. google.com The difference in boiling points between methyl tiglate (138-139°C) and methyl angelate (128-129°C) allows for separation by distillation. google.com
A stereoconservative esterification method has been developed for the synthesis of angelates without isomerization to the corresponding tiglates. This method was successfully used in the high-yielding preparation of ingenol (B1671944) 3-angelate (PEP005). researchgate.net
Table 1: Esterification Approaches for this compound Isomers
| Starting Material (Acid) | Product Isomer | Catalyst/Conditions | Key Considerations |
| Tiglic Acid | Benzyl tiglate ((E)-isomer) | Acid catalyst (e.g., H₂SO₄), azeotropic removal of water | Straightforward synthesis of the more stable isomer. ontosight.aichembk.com |
| Angelic Acid | Benzyl angelate ((Z)-isomer) | Milder conditions to prevent isomerization to tiglate. wikipedia.org | Angelic acid is prone to isomerization. wikipedia.org |
| Methyl Angelate | Benzyl angelate ((Z)-isomer) | Transesterification with benzyl alcohol (acid or metal catalyst). google.comgoogleapis.comgoogle.com | Two-step process, allows for purification of the intermediate. google.com |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering novel routes to esters like this compound.
Palladium catalysts are versatile and have been employed in various synthetic transformations. While direct palladium-catalyzed synthesis of this compound is not extensively documented in the provided context, related reactions highlight its potential. For instance, palladium-catalyzed carbonylative cyclization of benzyl chlorides with anthranils has been used to synthesize 3-arylquinolin-2(1H)-ones. rsc.org Additionally, palladium catalysis is effective in the carbonylative synthesis of arylacetamides from benzyl formates and tertiary amines. rsc.org An improved Heck reaction using a palladium catalyst has been developed for the synthesis of α-benzyl-β-keto esters from aryl bromides and Baylis-Hillman adducts. organic-chemistry.org These examples demonstrate the capability of palladium catalysts to facilitate reactions involving benzyl groups and ester formation, suggesting their applicability in the synthesis of the target compound.
Gold catalysts, particularly gold(I) complexes, have gained prominence in recent years for their ability to catalyze a range of cycloaddition reactions. beilstein-journals.org These reactions often involve the activation of alkynes, allenes, and alkenes. beilstein-journals.org Gold-catalyzed intermolecular [4+3] cycloaddition reactions of propargyl esters with dienes like cyclopentadiene (B3395910) and furan (B31954) have been reported. nih.gov These reactions can proceed through a gold-stabilized allyl cation or a gold carbene intermediate. nih.gov While a direct synthesis of this compound using this method is not explicitly detailed, the principles of gold-catalyzed reactions with propargyl esters suggest a potential pathway. For instance, a suitably substituted propargyl ester could potentially undergo a gold-catalyzed rearrangement or addition reaction to form the desired α,β-unsaturated ester framework. Gold(I) has also been shown to catalyze [2+3] and [2+5] cycloaddition reactions of propargyl substrates. ntnu.edu
Baylis-Hillman Adduct Chemistry in Ester Synthesis
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. organic-chemistry.org The resulting adducts are highly functionalized molecules that can serve as versatile intermediates in organic synthesis. beilstein-journals.org
The synthesis of esters like this compound can be envisioned through the modification of Baylis-Hillman adducts. For example, a Baylis-Hillman adduct derived from an appropriate aldehyde and an activated alkene could undergo subsequent transformations, such as dehydration and esterification, to yield the target compound. The stereochemistry of the final product would be influenced by the conditions used in these subsequent steps. The synthesis of various Morita-Baylis-Hillman adducts has been achieved through a Knoevenagel condensation/reduction two-step protocol. cdnsciencepub.com
Reformatsky Reactions and Stereochemical Control
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters by reacting an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal. byjus.comiitk.ac.in The initially formed β-hydroxy ester can then be dehydrated to yield an α,β-unsaturated ester.
To synthesize this compound via this route, one could react an appropriate α-haloester with a suitable ketone in the presence of zinc, followed by dehydration of the resulting β-hydroxy ester. The stereochemical outcome of the dehydration step would determine the isomeric composition of the final product. While the classic Reformatsky reaction provides a route to β-hydroxy esters, variations and related reactions offer pathways to α,β-unsaturated esters with some degree of stereochemical control. organic-chemistry.org A reductive Reformatsky-Honda reaction of α,β-unsaturated esters can lead to the formation of 1,3-dicarbonyl compounds and β-hydroxy esters. researchgate.netlookchem.com
Advanced Stereoselective Synthesis of (E) and (Z) Isomers
The geometric isomers of this compound possess distinct properties, making their stereoselective synthesis a key area of research.
The synthesis of the (E) isomer (benzyl tiglate) is commonly achieved through the direct esterification of tiglic acid ((E)-2-methylbut-2-enoic acid) with benzyl alcohol. chembk.com This reaction is typically catalyzed by an acid and driven to completion by removing the water formed, often under azeotropic conditions. chembk.com
Conversely, the synthesis of the (Z) isomer (benzyl angelate) is more complex as angelic acid is less stable than tiglic acid. A successful strategy involves a two-step process starting from the more stable tiglate isomer. google.comgoogleapis.comgoogle.com Initially, an ester of tiglic acid, such as methyl tiglate, is isomerized to methyl angelate. google.comgoogle.com This isomerization can be effectively catalyzed by an organic sulfinic acid, like p-toluenesulfinic acid, upon heating. google.comgoogle.com The resulting methyl angelate then undergoes a transesterification reaction with benzyl alcohol to yield the final product, benzyl angelate. google.comgoogleapis.com This exchange is facilitated by an ester exchange catalyst, for instance, dioctyltin (B90728) laurate. google.comgoogleapis.com
| Isomer | Precursors | Catalyst/Reagents | Key Process |
| (E)-Benzyl 2-methylbut-2-enoate | Tiglic acid, Benzyl alcohol | Acid catalyst | Direct Esterification |
| (Z)-Benzyl 2-methylbut-2-enoate | Methyl tiglate, Benzyl alcohol | 1. p-Toluenesulfinic acid2. Dioctyltin laurate | Isomerization followed by Transesterification |
Biocatalytic and Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, utilizing enzymes to perform specific transformations under mild conditions.
Enzyme-Mediated Esterification Processes
Enzyme-mediated esterification provides a highly selective method for producing benzyl esters. Lipases are the most commonly used enzymes for this purpose due to their stability and broad substrate scope. mdpi.com While direct literature on the lipase-catalyzed synthesis of this compound is sparse, extensive research on similar esters, such as benzyl acetate (B1210297), provides a well-established blueprint for this transformation. mdpi.comnih.gov
Immobilized lipases, such as Candida antarctica Lipase B (CALB, often commercialized as Novozym 435), are particularly effective. mdpi.com The synthesis can be performed as a direct esterification between the acid (tiglic or angelic acid) and benzyl alcohol or, more efficiently, as a transesterification. Using an activated acyl donor like vinyl acetate in a solvent-free system can lead to very high conversion rates in short reaction times. nih.gov This method avoids the production of water as a byproduct, which can complicate the reaction equilibrium, and the enzyme can be recovered and reused, enhancing the process's sustainability. nih.gov
| Enzyme | Reaction Type | Key Features | Reference Example |
| Immobilized Lipase (e.g., CALB, Lipozyme RM IM) | Transesterification | High conversion (up to 100%), Solvent-free, Reusable catalyst | Benzyl acetate synthesis |
Transaminase-Catalyzed Derivatization
Transaminases are powerful biocatalysts for the synthesis of chiral amines, and their application can be extended to the derivatization of α,β-unsaturated ester precursors into valuable, optically pure amino acid derivatives. researchgate.netuniovi.es A chemoenzymatic strategy can be employed where the α,β-unsaturated ester system is first converted into a suitable keto ester intermediate, which is then subjected to amination by a transaminase. researchgate.net
For example, a process can start with the hydroformylation of an α,β-unsaturated ester, catalyzed by a rhodium complex, to introduce an aldehyde group, yielding a β-aldehydo ester. researchgate.netresearchgate.net This intermediate is then a substrate for a transaminase enzyme. In the presence of an amine donor (e.g., isopropylamine), the transaminase catalyzes the stereoselective transfer of an amino group to the aldehyde, creating a chiral β-amino ester. researchgate.netrsc.org This sequence represents a sophisticated derivatization of the initial unsaturated ester, transforming it into a high-value, enantiomerically pure product like a precursor to the pharmaceutical (S)-baclofen. researchgate.net
Chemoenzymatic Synthetic Strategies
Chemoenzymatic strategies combine the best of both chemical and enzymatic catalysis to create efficient and novel synthetic routes. A prominent strategy for synthesizing α,β-unsaturated esters like this compound involves a two-step process combining an enzymatic reduction with a classic chemical olefination. beilstein-journals.orgnih.gov
This approach begins with the enzymatic reduction of a suitable carboxylic acid precursor to its corresponding aldehyde. Carboxylic acid reductases (CARs), for example from Mycobacterium species, are capable of this transformation with high efficiency, utilizing ATP and a reducing equivalent like NADPH. beilstein-journals.orgnih.gov The aldehyde produced in the first step is then subjected to a Wittig reaction. beilstein-journals.org This well-known chemical method involves reacting the aldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetate, to form the α,β-unsaturated double bond with an extension of the carbon chain, thereby yielding the target ester. beilstein-journals.orgnih.gov This combination allows for the synthesis of complex unsaturated esters from abundant carboxylic acid feedstocks. beilstein-journals.org
| Step | Type | Reaction | Catalyst/Reagent | Purpose |
| 1 | Enzymatic | Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | Convert acid to aldehyde |
| 2 | Chemical | Wittig Olefination | Phosphorus Ylide | Form C=C double bond |
Natural Occurrence and Biosynthetic Pathways
Identification and Distribution in Biological Systems
Benzyl (B1604629) 2-methylbut-2-enoate and its related compounds, primarily tiglates (esters of tiglic acid), are found in a variety of plant species, where they contribute to the plant's chemical profile and ecological interactions.
Occurrence in Specific Plant Species and Natural Products
Benzyl 2-methylbut-2-enoate has been identified as a volatile component in several plants, often concentrated in the flowers and resins. Its presence is a factor in the characteristic scent of these natural products.
The compound has been reported in Roman chamomile (Chamaemelum nobile), specifically in its essential oil, and in the resin of Cretan rockrose (Cistus creticus). nih.govfraterworks.comgoogle.com In the plant kingdom, esters of tiglic acid are relatively common. For instance, various tiglate esters are significant components of the essential oil from the flowerheads of Roman chamomile. researchgate.net The flowers of globe amaranth (B1665344) (Gomphrena globosa 'Fireworks') also emit benzyl tiglate. ashs.org While a comprehensive analysis of the volatile compounds in the fruit of Litchi chinensis has been conducted, the direct identification of this compound is not explicitly stated in the provided research, which focused on other major volatile constituents like geraniol (B1671447) and benzyl alcohol. spkx.net.cnijeais.orgacs.orgcabidigitallibrary.orgnih.gov
Below is a table summarizing the occurrence of this compound and related tiglate compounds in various plant species.
Table 1: Occurrence of this compound and Related Tiglates in Plants
| Plant Species | Common Name | Plant Part | Compound Identified |
| Chamaemelum nobile | Roman Chamomile | Flowerheads (Essential Oil) | This compound, various tiglate esters nih.govresearchgate.netmdpi.com |
| Cistus creticus | Cretan Rockrose | Resin | This compound nih.govfraterworks.com |
| Gomphrena globosa 'Fireworks' | Globe Amaranth | Flowers | Benzyl tiglate ashs.orgashs.org |
| Nyctaginaceae family | Four o'clock family | Flowers | Benzyl tiglate amherst.edu |
| Quisqualis indica | Rangoon Creeper | Flowers | Benzyl tiglate |
| Jasminum officinale | Common Jasmine | Essential Oil | Not explicitly this compound, but related esters biomedpharmajournal.org |
Ecological and Biological Roles in Plant Metabolomics
Volatile organic compounds like this compound play a crucial role in the interactions of plants with their environment. The emission of such floral scents is a key strategy for attracting pollinators. ashs.org For example, the flowers of globe amaranth are visited by butterflies and bees, and it is suggested that the floral volatiles, including benzyl tiglate, are involved in this attraction. ashs.orgashs.org The presence of benzyl tiglate in the floral scent of plants from the Nyctaginaceae family is also linked to attracting pollinators. amherst.edu
Beyond pollinator attraction, these compounds can also serve as a defense mechanism against herbivores. researchgate.net The production of such secondary metabolites is a part of the plant's defense strategy against various environmental pressures. The jasmonic acid and salicylic (B10762653) acid pathways, which are critical in plant defense responses, have been shown to influence the emission of benzyl tiglate in globe amaranth. ashs.orgashs.org
Elucidation of Proposed Biosynthetic Pathways for the 2-Methylbut-2-enoate Moiety
The 2-methylbut-2-enoate portion of this compound, also known as the tiglate moiety, is derived from the amino acid L-isoleucine. researchgate.netnih.gov The proposed biosynthetic pathway is a multi-step process within the plant's metabolic system.
The pathway commences with the deamination of L-isoleucine, which is then followed by decarboxylation to yield 2-methylbutyric acid. spkx.net.cnresearchgate.net This intermediate is likely activated by coenzyme A to form 2-methylbutyryl-CoA. researchgate.net Subsequent enzymatic reactions involve the hydroxylation of this intermediate, followed by dehydration, which results in the formation of tiglyl-CoA. researchgate.netnih.gov This activated form of tiglic acid can then be transferred to an alcohol, in this case, benzyl alcohol, to form this compound, with the release of coenzyme A. This pathway is considered part of the general degradation pathway of L-isoleucine in many plant tissues. nih.gov
A simplified representation of the proposed biosynthetic pathway is as follows:
L-Isoleucine → α-Keto-β-methylvaleric acid → 2-Methylbutyryl-CoA → 3-Hydroxy-2-methylbutyryl-CoA → Tiglyl-CoA → this compound
Methodologies for Isolation and Enrichment from Natural Sources
The isolation and analysis of volatile compounds such as this compound from plant materials require specific techniques that can effectively capture these low-boiling-point molecules without degradation.
Traditional methods for the extraction of essential oils, which contain such volatile esters, include steam distillation and solvent extraction. biomedpharmajournal.orgacs.org However, these methods can sometimes lead to the thermal degradation of sensitive compounds.
A more modern and widely used technique for the analysis of volatile and semi-volatile organic compounds from plants is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . acs.orgmdpi.comasianpubs.orgmdpi.com This method is advantageous as it is solvent-free, rapid, and can be performed on living plant tissues, providing a more accurate profile of the emitted volatiles. mdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the plant material. The volatile compounds, including benzyl esters, adsorb to the fiber and are then thermally desorbed into the injector of the GC-MS for separation and identification. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. mdpi.com For the analysis of esters like this compound, various fiber coatings can be employed, with the selection optimized for the specific chemical properties of the compound. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).
Proton NMR (¹H NMR) spectroscopy provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Benzyl (B1604629) (E)-2-methylbut-2-enoate, the spectrum is characterized by distinct signals corresponding to the benzyl and tiglate moieties.
The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, approximately between δ 7.30 and 7.45 ppm. The two methylene (B1212753) protons (-CH₂-) of the benzyl group are chemically equivalent and manifest as a sharp singlet around δ 5.15 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen and phenyl ring.
In the tiglate portion of the molecule, the vinylic proton (=CH-) gives rise to a quartet signal further downfield, typically around δ 6.85 ppm. This splitting pattern arises from coupling with the protons of the adjacent methyl group. The two methyl groups are in different electronic environments and are therefore inequivalent. The methyl group attached to the double bond at the C2 position appears as a singlet or a finely split doublet around δ 1.80 ppm. The methyl group at the C3 position is split by the vinylic proton, resulting in a doublet at approximately δ 1.85 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl (E)-2-methylbut-2-enoate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet (m) |
| Benzylic (-CH₂-) | ~5.15 | Singlet (s) |
| Vinylic (=CH-) | ~6.85 | Quartet (q) |
| Allylic Methyl (-CH₃) | ~1.85 | Doublet (d) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and characterization of their chemical environment. docbrown.info
For Benzyl (E)-2-methylbut-2-enoate, a total of 10 distinct signals are expected, as some carbons in the phenyl ring are chemically equivalent due to symmetry. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield around δ 167 ppm. The two sp²-hybridized carbons of the double bond are found between δ 128 and 138 ppm. The benzylic methylene carbon (-CH₂-) signal appears around δ 66 ppm. The carbons of the phenyl ring produce a cluster of signals in the aromatic region (δ 127-136 ppm). The two methyl carbons are the most shielded, appearing upfield at approximately δ 12 and 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl (E)-2-methylbut-2-enoate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~167 |
| Quaternary Aromatic (C) | ~136 |
| Vinylic (C=) | ~138 |
| Vinylic (=CH) | ~128 |
| Aromatic (CH) | 127 - 129 |
| Benzylic (-CH₂) | ~66 |
| Allylic Methyl (-CH₃) | ~14 |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often employed to unambiguously assign signals and confirm the molecular structure. Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.
COSY: This experiment reveals proton-proton couplings. For Benzyl (E)-2-methylbut-2-enoate, a COSY spectrum would show a cross-peak between the vinylic proton signal (≈δ 6.85 ppm) and the allylic methyl proton signal (≈δ 1.85 ppm), confirming their three-bond (³J) coupling.
HMBC: This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. Key HMBC correlations would include a cross-peak between the benzylic methylene protons (≈δ 5.15 ppm) and the ester carbonyl carbon (≈δ 167 ppm), definitively establishing the connectivity of the benzyl group to the tiglate moiety through the ester linkage. Correlations would also be observed between the vinylic proton and the methyl carbons, further confirming the structure of the butenoate chain.
These 2D techniques provide a comprehensive and unambiguous picture of the atomic connectivity, validating the structure derived from 1D NMR data.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for identifying and quantifying volatile compounds like Benzyl 2-methylbut-2-enoate in complex mixtures. nist.gov
The electron ionization (EI) mass spectrum of Benzyl (E)-2-methylbut-2-enoate (molecular weight: 190.24 g/mol ) displays a molecular ion peak ([M]⁺) at m/z 190. nist.gov The fragmentation pattern is characteristic of a benzyl ester. The most prominent fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium (B1234903) cation at m/z 91, which is often the base peak. Another significant fragment is the tigloyl cation at m/z 83, resulting from the loss of the benzyloxy radical. nist.govnist.gov
Table 3: Key Mass Fragments for Benzyl (E)-2-methylbut-2-enoate from EI-MS
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 190 | Molecular Ion | [C₁₂H₁₄O₂]⁺ |
| 108 | Phenylmethanol ion | [C₇H₈O]⁺ |
| 91 | Tropylium ion (Base Peak) | [C₇H₇]⁺ |
| 83 | Tigloyl cation | [C₅H₇O]⁺ |
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). rsc.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₄O₂.
HRMS can differentiate this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for C₁₂H₁₄O₂ is 190.09938 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass provides definitive confirmation of the compound's elemental composition, a crucial step in its structural elucidation. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC is employed to separate the compound from a mixture, and MS is used to determine its molecular weight and fragmentation pattern, which aids in its structural elucidation.
While specific experimental retention times can vary based on the chromatographic conditions (e.g., column, mobile phase, flow rate), the mass spectrometry data provides invaluable structural information. The ionization of this compound allows for the determination of its molecular weight. The mass spectrum of benzyl tiglate shows a molecular ion peak corresponding to its molecular weight. nist.gov
Further fragmentation of the molecular ion in the mass spectrometer yields a characteristic pattern of fragment ions. The analysis of these fragments provides evidence for the different structural components of the molecule. For instance, the presence of a benzyl group is often indicated by a prominent peak at a mass-to-charge ratio (m/z) of 91, corresponding to the tropylium cation, which is a common fragment for benzyl-containing compounds. Other significant fragments can be attributed to the 2-methylbut-2-enoyl moiety.
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu This information can be valuable in more advanced LC-MS applications for compound identification.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 191.10666 | 142.5 |
| [M+Na]⁺ | 213.08860 | 148.9 |
| [M-H]⁻ | 189.09210 | 145.8 |
| [M+NH₄]⁺ | 208.13320 | 162.0 |
| [M+K]⁺ | 229.06254 | 147.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific bonds and functional groups. nist.gov
The most prominent peaks in the IR spectrum are indicative of the ester functional group and the carbon-carbon double bond within the 2-methylbut-2-enoate moiety, as well as the aromatic ring of the benzyl group. The strong absorption band corresponding to the C=O stretching vibration of the ester is typically observed in the region of 1700-1750 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is also a key feature. Additionally, the spectrum shows absorptions related to C-H stretching and bending vibrations of the methyl, methylene, and aromatic groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3030 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1650 | C=C stretch | Alkene |
| ~1250 | C-O stretch | Ester |
| ~700-800 | C-H bend (out-of-plane) | Aromatic |
Integration of Spectroscopic Data for Definitive Stereochemical Assignment
The definitive structural and stereochemical assignment of this compound requires the integration of data from multiple spectroscopic techniques, including Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. While MS provides the molecular weight and fragmentation pattern, and IR identifies the functional groups, NMR spectroscopy is crucial for elucidating the precise connectivity of atoms and their spatial arrangement, particularly the stereochemistry of the double bond.
For this compound, the double bond can exist in either the (E) or (Z) configuration. The (E) isomer is commonly referred to as benzyl tiglate, while the (Z) isomer is known as benzyl angelate. The integration of spectroscopic data allows for the unambiguous assignment of the (E) configuration.
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups: an α,β-unsaturated ester (C=O and C=C stretching bands) and an aromatic ring. nist.gov The position of the C=C stretch can sometimes provide clues about the substitution pattern, but it is generally not sufficient for definitive stereochemical assignment on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the stereochemistry of the double bond. In the ¹H NMR spectrum of the (E) isomer (benzyl tiglate), the chemical shifts of the methyl groups and the vinyl proton are characteristic. The Nuclear Overhauser Effect (NOE) is a key NMR technique used for this purpose. In an NOE experiment, irradiation of one proton can enhance the signal of other protons that are close in space. For the (E) isomer, an NOE would be expected between the vinyl proton and the methyl group on the same side of the double bond, and between the other methyl group and the methylene protons of the benzyl group. The absence of a significant NOE between the two methyl groups across the double bond would further support the (E) configuration.
By combining the molecular weight and fragmentation data from MS, the functional group information from IR, and the detailed connectivity and stereochemical information from NMR, a definitive and unambiguous structural elucidation of (E)-Benzyl 2-methylbut-2-enoate can be achieved.
Mechanistic Investigations of Reactions Involving Benzyl 2 Methylbut 2 Enoate and Its Analogs
Detailed Reaction Mechanisms of Esterification and Transesterification Processes
The formation and transformation of Benzyl (B1604629) 2-methylbut-2-enoate are primarily governed by esterification and transesterification reactions. These processes, while seemingly straightforward, involve multi-step mechanisms that are influenced by catalytic conditions.
Esterification: Fischer-Speier Synthesis
The direct synthesis of Benzyl 2-methylbut-2-enoate is typically achieved through the Fischer-Speier esterification of 2-methylbut-2-enoic acid (tiglic acid) with benzyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), and is reversible in nature. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through a series of equilibrium steps:
Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. chemguide.co.ukresearchgate.net
Nucleophilic Attack : A lone pair of electrons from the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon. masterorganicchemistry.com This step leads to the formation of a key tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion (the part originating from the benzyl alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comchemguide.co.uk
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
To drive the equilibrium towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, or the water byproduct is removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to form ethyl 2-methylbut-2-enoate and benzyl alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism is very similar to Fischer esterification and follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com The key steps involve the initial protonation of the ester's carbonyl group, followed by nucleophilic attack from the new alcohol, formation of a tetrahedral intermediate, proton transfers, and finally, the elimination of the original alcohol (benzyl alcohol). masterorganicchemistry.com
Base-Catalyzed Transesterification : This pathway involves a different set of intermediates. A strong base (e.g., sodium ethoxide) is used to deprotonate the incoming alcohol, creating a potent nucleophile (an alkoxide). wikipedia.orgyoutube.com
Nucleophilic Addition : The alkoxide attacks the carbonyl carbon of this compound. youtube.comyoutube.com
Tetrahedral Intermediate Formation : This addition results in a negatively charged tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com
Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating the original alkoxy group (benzyloxide) as the leaving group. youtube.com The choice of which group leaves depends on their respective leaving group abilities, and the high concentration of the new alcohol pushes the equilibrium toward the desired product. youtube.com
The table below summarizes the key features of these mechanisms.
| Feature | Acid-Catalyzed (Esterification/Transesterification) | Base-Catalyzed (Transesterification) |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | Strong base (e.g., NaOR', KOR') |
| Initial Step | Protonation of carbonyl oxygen | Formation of a potent nucleophile (alkoxide) |
| Key Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |
| Leaving Group | Water (H₂O) or Alcohol (ROH) | Alkoxide (RO⁻) |
| Reversibility | All steps are reversible | The final deprotonation step is essentially irreversible |
Stereochemical Outcomes and Control in Synthetic Transformations
The structure of this compound contains a disubstituted double bond, giving rise to the possibility of (E) and (Z) geometric isomers. The common name for the (E)-isomer is benzyl tiglate, derived from tiglic acid, while the (Z)-isomer is known as benzyl angelate, derived from angelic acid.
In standard esterification and transesterification reactions, the reaction center is the carbonyl carbon, and the conditions are typically not harsh enough to cause isomerization of the carbon-carbon double bond. Therefore, the stereochemistry of the alkene is generally retained. If the synthesis starts with (E)-2-methylbut-2-enoic acid (tiglic acid), the product will be Benzyl (E)-2-methylbut-2-enoate.
Stereochemical control becomes critical in more complex transformations of this compound analogs, particularly in reactions involving chiral substrates or catalysts. A prominent example is the use of enzymes, such as lipases, which can exhibit high stereoselectivity. mdpi.com
Enzymatic Kinetic Resolution : Lipases are widely used to resolve racemic alcohols via transesterification. mdpi.com In a hypothetical reaction between 2-methylbut-2-enoic acid and a racemic secondary alcohol, the lipase's active site, which contains a "catalytic triad" of amino acid residues, forms an acyl-enzyme intermediate. mdpi.com This intermediate will preferentially react with one enantiomer of the alcohol over the other due to steric fit within the enzyme's binding pocket. mdpi.com This process, known as kinetic resolution, results in the formation of an enantiomerically enriched ester and the recovery of the unreacted, enantiomerically enriched alcohol.
Dynamic Kinetic Resolution (DKR) : To overcome the 50% maximum theoretical yield of kinetic resolution, the process can be combined with an in-situ racemization of the slower-reacting alcohol enantiomer. mdpi.com This DKR process, often facilitated by a metal catalyst (e.g., ruthenium complexes), allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the ester product with high yield and enantiomeric excess. mdpi.com
The table below outlines strategies for controlling stereochemical outcomes in reactions involving esters like this compound.
| Strategy | Description | Typical Outcome | Example Application |
|---|---|---|---|
| Substrate Control | Using a starting material with pre-defined stereochemistry (e.g., pure tiglic acid vs. angelic acid). | Retention of the initial stereochemistry in the product. | Esterification of tiglic acid to yield benzyl tiglate. |
| Enzymatic Resolution | Using an enzyme (e.g., lipase) to selectively react with one enantiomer of a racemic substrate. | Separation of enantiomers, yielding one as the ester and the other as unreacted starting material. Maximum 50% yield for the ester. | Transesterification of a tiglate ester with a racemic alcohol. |
| Dynamic Kinetic Resolution (DKR) | Combining enzymatic resolution with in-situ racemization of the unreactive enantiomer. | Conversion of a racemic mixture to a single enantiomer of the product in high yield (>50%) and high enantiomeric excess. | Lipase and a ruthenium catalyst for the acylation of a racemic alcohol with a tiglate ester. mdpi.com |
| Chiral Auxiliary | Covalently attaching a chiral group to the substrate to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed. | High diastereoselectivity in the key bond-forming step. | Addition reactions to the double bond of a tiglate ester derived from a chiral alcohol. |
Catalytic Reaction Pathways and Intermediate Species Characterization
Catalysts play a pivotal role in the synthesis of this compound by providing alternative, lower-energy reaction pathways. The nature of the catalyst dictates the specific intermediates formed.
Homogeneous Acid Catalysis : As described in Section 5.1, mineral acids (H₂SO₄) or organic acids (TsOH) act by protonating the carbonyl oxygen. chemguide.co.uk The key intermediate species is the protonated tetrahedral intermediate, which is highly unstable and readily eliminates water. The catalyst is regenerated in the final deprotonation step. chemguide.co.uk The entire process exists in equilibrium. masterorganicchemistry.com
Heterogeneous Acid Catalysis : Solid acid catalysts, such as sulfonated resins (e.g., Amberlite IR120) or functionalized biochar, can also be employed. mdpi.comnih.gov These catalysts offer advantages in terms of separation and reusability. The mechanism is generally analogous to homogeneous acid catalysis, occurring on the acidic sites of the solid surface. Kinetic models for such systems sometimes follow the Langmuir-Hinshelwood mechanism, where both reactants adsorb onto the catalyst surface prior to reaction. researchgate.net
Enzymatic Catalysis : Lipases provide a distinct catalytic pathway that proceeds via a covalent intermediate. mdpi.com The mechanism involves a two-step "ping-pong" process:
Acylation : The serine residue in the lipase's active site attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to release the alcohol (benzyl alcohol) and form a covalent acyl-enzyme intermediate.
Deacylation : The incoming nucleophile (the new alcohol) attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate that resolves to release the new ester product and regenerate the free enzyme. mdpi.com
Lewis Acid Catalysis : Metal complexes, such as those of titanium (e.g., tetrabutyl titanate), can function as Lewis acid catalysts. researchgate.net The empty d-orbitals of the metal coordinate with the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, similar to the effect of protonation in Brønsted acid catalysis. researchgate.net
Characterization of the short-lived intermediate species in these reactions is challenging. However, their existence is supported by extensive kinetic studies and isotopic labeling experiments. Modern in-situ analytical techniques, such as Attenuated Total Reflection Fourier-transform Infrared (ATR-FTIR) spectroscopy, can be used to monitor the concentration profiles of reactants and products in real-time, allowing for the indirect characterization and modeling of reaction intermediates. researchgate.net
Kinetic and Thermodynamic Studies of Relevant Reactions
Quantitative analysis of reaction rates (kinetics) and energy changes (thermodynamics) is essential for process optimization.
Kinetics
Esterification reactions are typically reversible and often modeled using a second-order kinetic model. nih.govsemanticscholar.org For the reaction between 2-methylbut-2-enoic acid (A) and benzyl alcohol (B) to form this compound (E) and water (W), the net rate of reaction can be expressed as:
Rate = k₁[A][B] - k₂[E][W]
where k₁ is the forward reaction rate constant and k₂ is the reverse reaction rate constant.
The temperature dependence of the rate constant is described by the Arrhenius equation:
k = A * e^(-Eₐ / RT)
| Reaction System | Catalyst | Activation Energy (Eₐ) (kJ mol⁻¹) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Esterification of Oleic Acid with Methanol (B129727) | Sulfonated Biochar (TsOH-MBC) | 81.77 | 0.223 mL mol⁻¹ h⁻¹ (at 80°C) | nih.gov |
| Transesterification of Biodiesel with Isobutanol | Tetrabutyl titanate | 48.93 | Not specified | researchgate.net |
| Esterification of Sebacic Acid with 2-ethylhexyl alcohol | Non-acid aluminate | 56.68 | k/min⁻¹ = 4.14 × 10⁴exp(-6818K/T) | researchgate.net |
| Esterification of Methanol and Acidified Oil | Sulfonated cation exchange resin | 75.25 | Not specified | researchgate.net |
Note: The data presented are for analogous esterification/transesterification systems and serve to illustrate typical values.
Thermodynamics
The thermodynamics of esterification govern the final equilibrium position of the reaction. The key parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction under standard conditions. Esterification reactions are often slightly endothermic (positive ΔH) and have a small change in entropy, resulting in an equilibrium constant close to 1. nih.gov For instance, the esterification of oleic acid with methanol was found to be endothermic and nonspontaneous, with a positive ΔH and ΔG. nih.gov
| Reaction System | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J mol⁻¹ K⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Esterification of Oleic Acid with Methanol | 78.94 | 135.3 | 33.03 | nih.gov |
| Transesterification of Dimethyl Carbonate with Ethylene Glycol | 6.27 | 20.23 | Not specified | mdpi.com |
Note: The data presented are for analogous systems. Thermodynamic parameters can vary significantly with the specific reactants and conditions.
The slightly endothermic nature and the reversibility of esterification underscore the importance of strategies like water removal to shift the reaction equilibrium and achieve high yields of this compound. masterorganicchemistry.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
No published research was found that specifically details quantum chemical calculations for predicting the spectroscopic parameters of Benzyl (B1604629) 2-methylbut-2-enoate.
Theoretical Prediction of 1H and 13C NMR Chemical Shifts
There are no available studies presenting the theoretical prediction of 1H and 13C NMR chemical shifts for Benzyl 2-methylbut-2-enoate. This type of analysis requires specific computational models and calculations that have not been reported for this compound.
Molecular Dynamics and Conformational Analysis
Information regarding molecular dynamics simulations and conformational analysis of this compound is not present in the current body of scientific literature. Such studies would provide insight into the molecule's flexibility, preferred shapes, and interactions over time.
Reaction Mechanism Modeling and Transition State Characterization
No computational studies modeling the reaction mechanisms or characterizing the transition states involving this compound could be identified. This research is essential for understanding its reactivity and potential synthetic pathways.
In Silico Structure-Activity Relationship (SAR) Profiling
A search for in silico Structure-Activity Relationship (SAR) profiling of this compound did not yield any specific results. SAR studies are fundamental in predicting the biological effects of a compound based on its molecular structure.
Computational Prediction of Biological Activity Profiles
There is no available data from computational predictions regarding the biological activity profiles of this compound.
Molecular Docking and Binding Affinity Predictions with Biological Targets
No molecular docking studies or binding affinity predictions for this compound with any specific biological targets have been published. These computational techniques are vital for assessing the potential of a molecule as a therapeutic agent.
Biological Activity and Biochemical Pathways
In Vitro Antimicrobial Efficacy
Investigations into the antimicrobial properties of Benzyl (B1604629) 2-methylbut-2-enoate are not extensively documented in publicly available research. However, studies on structurally related benzyl compounds provide context for the potential antimicrobial activity of this class of molecules.
Antibacterial Activity Investigations
Direct studies detailing the antibacterial spectrum of Benzyl 2-methylbut-2-enoate are not readily found in the scientific literature. Research has instead focused on other benzyl derivatives, such as benzyl bromides and benzyl guanidines. For instance, a study on synthetic benzyl bromide derivatives demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, with zones of inhibition ranging from 10 to 17 mm. nih.govresearchgate.net One derivative, in particular, showed moderate effects against Gram-negative bacteria like Escherichia coli. nih.gov Another study highlighted a benzyl guanidine (B92328) derivative that exhibited potent inhibitory activity against both S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL and 1 µg/mL, respectively. mdpi.comnih.govbath.ac.uk
It is crucial to note that these findings pertain to related but structurally distinct molecules and cannot be directly extrapolated to this compound. Without specific experimental data, its efficacy against bacterial pathogens remains undetermined.
Antifungal Activity Investigations
Similar to its antibacterial profile, the specific antifungal activity of this compound has not been a focus of published research. Studies on related compounds offer some insight into the potential of the benzyl moiety. For example, certain synthetic benzyl bromide derivatives were found to be highly effective against Candida albicans and Candida krusei, with inhibition zones ranging from 9 to 35 mm. nih.gov One of these derivatives also showed high efficacy against Aspergillus niger. nih.gov Furthermore, research into novel O-benzyl derivatives has indicated that some of these compounds exhibit high activity against fungi. mdpi.com Another study on N-benzylsalicylamide derivatives reported the most significant effects against filamentous fungi such as Trichophyton mentagrophytes. nih.gov
These results from related benzyl compounds suggest a potential for antifungal properties within this chemical class. nih.govresearchgate.net However, the absence of direct testing on this compound means its specific antifungal capabilities are currently unknown.
Table 1: In Vitro Antimicrobial Activity of Selected Benzyl Bromide Derivatives (Related Compounds)
| Compound | Bacterial/Fungal Strain | Activity (Inhibition Zone) | MIC Value |
|---|---|---|---|
| Benzyl Bromide Derivative (1a) | S. aureus | - | 1 mg/mL |
| Benzyl Bromide Derivative (1a) | S. pyogenes | - | 2 mg/mL |
| Benzyl Bromide Derivative (1a) | E. faecalis | - | 2 mg/mL |
| Benzyl Bromide Derivative (1a) | E. coli | 7 mm | 2 mg/mL |
| Benzyl Bromide Derivative (1a) | C. albicans | - | 0.25 mg/mL |
| Benzyl Bromide Derivative (1c) | S. pyogenes | - | 0.5 mg/mL |
| Benzyl Bromide Derivative (1c) | E. faecalis | - | 2 mg/mL |
| Benzyl Bromide Derivative (1c) | S. aureus | - | 4 mg/mL |
| Benzyl Bromide Derivative (1c) | C. krusei | - | 0.5 mg/mL |
Data sourced from a study on synthetic benzyl bromide derivatives, not this compound. nih.gov
In Vitro Anti-inflammatory Properties and Mechanisms
The potential for this compound to act as an anti-inflammatory agent has been suggested, but detailed mechanistic studies are lacking. The primary area of investigation for many anti-inflammatory compounds involves the inhibition of inflammatory mediators.
Enzyme Inhibition Studies and Target Identification
The interaction of this compound with specific enzymes is a critical area for understanding its potential pharmacological effects. One such enzyme of interest in therapeutic research is Fatty Acid Synthase.
Inhibition of Fatty Acid Synthase (FAS)
Currently, there are no published studies demonstrating that this compound acts as an inhibitor of Fatty Acid Synthase (FAS). FAS is a key enzyme in the de novo synthesis of fatty acids. tandfonline.com Its expression is often elevated in cancer cells, making it a target for anticancer drug development. tandfonline.comnih.gov Various natural and synthetic compounds, such as cerulenin (B1668410) and C75, have been identified as FAS inhibitors and have been shown to suppress DNA replication and induce apoptosis in tumor cells. nih.gov However, this compound is not mentioned among the known inhibitors of this enzyme. medchemexpress.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (Benzyl tiglate) |
| Arachidonic acid |
| Cerulenin |
| C75 |
| Oleocanthal |
| Staphylococcus aureus |
| Streptococcus pyogenes |
| Enterococcus faecalis |
| Escherichia coli |
| Candida albicans |
| Candida krusei |
| Aspergillus niger |
Characterization of Other Enzymatic Targets
No information is available in the scientific literature regarding the characterization of any specific enzymatic targets of this compound.
In Vitro Antiproliferative Activity against Cellular Models
There are no published studies detailing the in vitro antiproliferative activity of this compound against any cellular models. Consequently, no data tables of research findings can be provided.
Structure-Activity Relationship (SAR) Studies in Biological Systems
No structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature.
Impact of Structural Modifications on Biological Activity
As no SAR studies have been conducted, there is no information on the impact of structural modifications of this compound on its biological activity.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone of analytical methodologies for the separation of individual components from a complex mixture. For a volatile to semi-volatile ester like Benzyl (B1604629) 2-methylbut-2-enoate, both gas and liquid chromatography are highly applicable.
Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds such as Benzyl 2-methylbut-2-enoate. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a detector.
When coupled with a mass spectrometer (MS), the resulting hyphenated technique, GC-MS, becomes an exceptionally powerful tool for both qualitative and quantitative analysis. ijarnd.comsaspublishers.com The mass spectrometer provides detailed structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios of the fragments. This allows for unambiguous identification of this compound, even in complex matrices. ijarnd.com The use of mass spectral libraries further aids in the rapid identification of known compounds. alwsci.com
For the analysis of volatile metabolites in food and beverages, a direct injection GC-MS method can be employed, which combines the high specificity of electron impact (EI) mass spectrometry with the high reproducibility and chromatographic resolution of gas chromatography. nih.gov
Table 1: Typical GC-MS Parameters for the Analysis of Volatile Esters
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5MS) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-280 °C |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. mostwiedzy.pl For this compound, reversed-phase HPLC (RP-HPLC) is a common approach, where a non-polar stationary phase is used with a polar mobile phase. tandfonline.com
The coupling of HPLC with mass spectrometry (HPLC-MS) significantly enhances the analytical capabilities by providing molecular weight and structural information of the separated compounds. alwsci.commostwiedzy.pl This is particularly useful for the analysis of complex samples where chromatographic resolution alone may not be sufficient for positive identification. iosrjournals.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to interface the liquid phase separation with the mass spectrometer. asdlib.org
Table 2: Illustrative HPLC-MS Conditions for Ester Analysis
| Parameter | Typical Setting |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV-Vis or Mass Spectrometer |
| Ionization Source (for MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
Effective sample preparation is a critical step to isolate and concentrate the analyte of interest from the sample matrix, thereby improving the sensitivity and accuracy of the analysis. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique. nih.govscispace.com
HS-SPME involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample in a sealed vial. sigmaaldrich.com Volatile organic compounds (VOCs) partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the injector of a gas chromatograph for thermal desorption and analysis. scispace.comsigmaaldrich.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. scispace.com
This technique is widely used for the analysis of volatile compounds in various matrices, including food, beverages, and biological samples. oup.commdpi.com It offers several advantages, including simplicity, high sensitivity, and minimal sample manipulation. nih.gov
Hyphenated Spectroscopic Techniques for Comprehensive Characterization
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of chemical compounds. saspublishers.comnih.gov The coupling of chromatographic techniques with mass spectrometry (GC-MS and HPLC-MS) are prime examples that provide both separation and detailed structural information. asdlib.org
Other hyphenated spectroscopic techniques can also be employed for a more in-depth characterization of this compound. For instance, coupling liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) allows for the direct acquisition of NMR spectra of the separated compounds, providing unambiguous structural elucidation. ijarnd.com Similarly, LC-infrared spectroscopy (LC-IR) can provide information about the functional groups present in the molecule. ijarnd.comnih.gov These multi-dimensional analytical approaches are particularly valuable in the analysis of complex natural product extracts or in metabolomics studies. nih.gov
Development and Validation of Quantitative Analytical Methods for Research Samples
The development and validation of quantitative analytical methods are essential to ensure the reliability and accuracy of the obtained results. A typical validation process for an HPLC or GC method for the quantification of this compound in research samples would involve the assessment of several key parameters, as guided by international standards such as the ICH guidelines. nih.gov
The validation process ensures that the analytical method is suitable for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A well-validated quantitative method is crucial for obtaining reliable data in research applications, such as in pharmacokinetic studies, stability testing, or quality control of products containing this compound.
Q & A
Q. How do structural modifications of this compound influence its reactivity in downstream applications?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., halogenated or alkylated derivatives) and compare reaction rates in Diels-Alder or nucleophilic addition reactions. Use Hammett plots to correlate substituent effects with reactivity .
- Mechanistic Probes : Employ isotopic labeling (e.g., ¹³C at the ester carbonyl) and track reaction pathways via in-situ FTIR or MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
